Tert-butyl 3-(aminomethyl)thiophene-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)8-7(6-11)4-5-14-8/h4-5H,6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGCUJNNRITMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CS1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693645 | |
| Record name | tert-Butyl 3-(aminomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887594-90-3 | |
| Record name | tert-Butyl 3-(aminomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Chemical Properties
The compound features a thiophene ring substituted at the 2-position with a tert-butyl ester group and at the 3-position with an aminomethyl moiety. Its molecular formula is $$ \text{C}{10}\text{H}{15}\text{NO}_2\text{S} $$, with a molecular weight of 213.30 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | CC(C)(C)OC(=O)C1=C(C=CS1)CN |
| InChIKey | WJGCUJNNRITMKZ-UHFFFAOYSA-N |
| IUPAC Name | tert-Butyl 3-(aminomethyl)thiophene-2-carboxylate |
Synthetic Routes
Boc-Protected Intermediate Strategy
A common approach involves synthesizing the tert-butoxycarbonyl (Boc)-protected intermediate, 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylic acid (CAS 195322-23-7), followed by deprotection.
Step 1: Bromination of Methyl 3-Methylthiophene-2-Carboxylate
Methyl 3-methylthiophene-2-carboxylate undergoes bromination using aqueous bromine or $$ \text{N}$$-bromosuccinimide (NBS) to yield 3-(bromomethyl)thiophene-2-carboxylic acid methyl ester .
Step 2: Amination and Boc Protection
The brominated intermediate reacts with sodium azide ($$ \text{NaN}3 $$) in dimethylformamide (DMF) to form the azide, which is reduced to the amine using hydrogenation ($$ \text{H}2/\text{Pd-C} $$). The amine is then protected with di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in tetrahydrofuran (THF) to yield the Boc-protected derivative.
Step 3: Transesterification to Tert-Butyl Ester
The methyl ester is converted to the tert-butyl ester via acid-catalyzed transesterification with tert-butanol ($$ \text{t-BuOH} $$) and $$ p $$-toluenesulfonic acid ($$ \text{p-TsOH} $$).
Step 4: Boc Deprotection
Treatment with trifluoroacetic acid (TFA) in dichloromethane ($$ \text{DCM} $$) removes the Boc group, yielding the target compound.
Key Data :
Direct Aminomethylation of Thiophene Scaffold
Alternative routes employ palladium-catalyzed carbonylation or Grignard reactions to introduce the aminomethyl group.
Palladium-Catalyzed Carbonylation
Methyl 3-bromothiophene-2-carboxylate reacts with carbon monoxide ($$ \text{CO} $$) under $$ \text{Pd(PPh}3\text{)}4 $$ catalysis to form the carbonyl intermediate. Subsequent reductive amination with ammonia ($$ \text{NH}3 $$) and sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) introduces the aminomethyl group.
Conditions :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Boc-Protected Intermediate | High purity, scalable | Multi-step, cost-intensive |
| Direct Aminomethylation | Fewer steps | Lower yields, harsh conditions |
| Chlorination Routes | Industrial applicability | Requires specialized equipment |
Challenges and Optimization
- Amine Stability : The free amine group is prone to oxidation, necessitating inert reaction conditions (e.g., $$ \text{N}_2 $$ atmosphere).
- Ester Hydrolysis : Strong acids or bases may hydrolyze the tert-butyl ester; thus, mild deprotection conditions (e.g., TFA) are critical.
- Regioselectivity : Bromination and amination must target the 3-position exclusively, requiring careful control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
Tert-butyl 3-(aminomethyl)thiophene-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds, which are important in medicinal chemistry due to their biological activity. The compound's reactivity allows for multiple synthetic pathways, including:
- Oxidation : Producing sulfoxides or sulfones.
- Reduction : Yielding alcohols or aldehydes.
- Substitution Reactions : Leading to various substituted thiophene derivatives.
These reactions highlight the compound's utility in developing new chemical entities with potential therapeutic effects.
Biological Research
Biological Activity and Mechanism of Action
In biological contexts, this compound acts as a probe to investigate interactions with biological targets such as enzymes and receptors. The mechanism of action involves:
- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with active sites on proteins.
- Electrostatic Interactions : These interactions enhance binding affinity due to the rigid scaffold provided by the benzothiophene core.
- Influence on Solubility : The tert-butyl ester group affects the compound’s solubility and membrane permeability, which are critical for bioavailability and efficacy.
Industrial Applications
Advanced Materials Synthesis
The stability and reactivity of this compound make it suitable for industrial applications, particularly in the synthesis of advanced materials such as:
- Polymers : Used in the development of new polymeric materials with enhanced properties.
- Coatings : Its chemical structure contributes to the formulation of high-performance coatings that require specific mechanical and thermal properties.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Synthesis of Novel Anticancer Agents : Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) studies revealed that modifications to the aminomethyl group could enhance potency against specific targets.
- Development of Enzyme Inhibitors : The compound has been explored for its potential as an enzyme inhibitor in metabolic pathways. Studies indicated that its binding affinity could be optimized through structural modifications, leading to more effective inhibitors for therapeutic use.
- Polymer Science Innovations : In industrial applications, the integration of this compound into polymer matrices has resulted in materials with superior thermal stability and mechanical properties, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the thiophene ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Structural Analogues
Key structural variations among similar compounds include:
- Ester Groups : Methyl, ethyl, or tert-butyl esters at the 2-position.
- Substituents: Amino, aminomethyl, aryl, or alkyl groups at the 3- or 5-positions of the thiophene ring.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Reactivity: The aminomethyl group in the target compound may enable conjugation reactions (e.g., with acylating agents), unlike simple amino substituents in analogues like Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate .
Physicochemical Properties
- Melting Points : Compounds with tert-butyl esters (e.g., Compound 34, 185–188°C) generally exhibit lower melting points than methyl esters (e.g., Compound 2 in , –226°C), likely due to reduced crystallinity from steric bulk .
- Spectroscopic Signatures: IR spectra of tert-butyl esters show distinct C=O stretches near 1765 cm⁻¹, while methyl esters exhibit C-O stretches at 1171 cm⁻¹. NMR data for aminomethyl groups would likely display characteristic δ 3–4 ppm for -CH2NH2 protons, though direct evidence is lacking .
Biological Activity
Tert-butyl 3-(aminomethyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, and anticancer potential.
The biological activity of this compound is largely attributed to its structural components:
- Aminomethyl Group : This group can form hydrogen bonds and electrostatic interactions with various molecular targets, such as enzymes or receptors, enhancing binding affinity and specificity.
- Thiophene Ring : The thiophene structure allows for π-π stacking interactions, which can stabilize the compound's binding to target proteins or nucleic acids.
- Tert-butyl Ester Group : This moiety influences solubility and membrane permeability, which are critical for bioavailability and efficacy in biological systems.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Mycobacterium tuberculosis : Certain derivatives have shown remarkable potency against M. tuberculosis strains, with minimum inhibitory concentrations (MIC) as low as 0.23 μM. The mechanism involves inhibition of mycolic acid biosynthesis, targeting the Pks13 enzyme, which is crucial for the survival of the bacteria .
| Compound | MIC (μM) | Target |
|---|---|---|
| Compound 33 | 0.23 | M. tuberculosis |
| Compound 38 | 0.69 | M. tuberculosis |
| Compound 29 | <100 | M. tuberculosis |
Anticancer Potential
The potential anticancer properties of this compound have also been explored:
- Mechanism : The compound may modulate pathways involved in cell proliferation and apoptosis resistance. By interacting with specific receptors or enzymes involved in these pathways, it could inhibit tumor growth and metastasis .
Case Studies and Research Findings
- Antibacterial Activity Against Uropathogenic E. coli : A series of related compounds showed effectiveness in preventing biofilm formation in E. coli, indicating potential use as antivirulence agents .
- Inhibition of Nitric Oxide Synthase : Compounds structurally related to this compound were evaluated for their inhibitory effects on nitric oxide synthase (NOS), which is implicated in various pathological conditions including cancer .
Q & A
Q. What are the standard synthetic protocols for preparing tert-butyl 3-(aminomethyl)thiophene-2-carboxylate, and how can reaction yields be optimized?
The synthesis of thiophene derivatives typically involves coupling reactions and protection/deprotection strategies. For example, tert-butyl esters are often synthesized via anhydride-mediated acylation (e.g., using succinic or maleic anhydride) under inert conditions (N₂ atmosphere) in dry dichloromethane . Key steps include:
- Reagent selection : Use of tert-butyl carbamate intermediates to protect amine groups .
- Purification : Reverse-phase HPLC with methanol-water gradients (30%→100%) to isolate products in ~50–67% yields .
- Optimization : Increasing anhydride equivalents (1.2–1.5x molar ratios) and extending reflux times (12–24 hrs) improves yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Identifies chemical shifts for the aminomethyl group (δ 2.8–3.2 ppm for –CH₂NH₂) and tert-butyl protons (δ 1.4–1.5 ppm) .
- IR spectroscopy : Confirms C=O stretches (1680–1720 cm⁻¹) and NH stretches (3300–3500 cm⁻¹) .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ peaks) and purity (>95%) .
Advanced Research Questions
Q. How can structural modifications to the thiophene core influence the compound’s bioactivity?
Modifications at the 3-aminomethyl or 2-carboxylate positions alter electronic properties and binding affinity. For instance:
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability but may reduce solubility .
- Bicyclic analogs (e.g., azabicyclo derivatives) improve membrane permeability in neurobiological studies .
- Structure-activity relationship (SAR) studies require systematic substitution (e.g., phenyl, cyclohexyl) followed by antibacterial assays (MIC values) to identify pharmacophores .
Q. What analytical challenges arise when resolving spectral data contradictions (e.g., unexpected NMR splitting patterns)?
Contradictions may stem from:
- Rotamers : Dynamic rotation of the tert-butyl group causes split peaks in 1H NMR; variable-temperature NMR (25–60°C) can mitigate this .
- Impurity interference : Trace solvents (e.g., DCM) or unreacted anhydrides produce overlapping signals. Use preparative TLC or repeated HPLC cycles for purification .
- Tautomerism : Thiophene ring proton shifts vary with pH; buffer-controlled NMR (pH 7.4) ensures consistency .
Q. How can computational tools predict the synthetic feasibility of novel tert-butyl thiophene derivatives?
- Retrosynthetic analysis : Tools like Pistachio and Reaxys prioritize routes based on tert-butyl carbamate building blocks .
- DFT calculations : Optimize transition states for acylation steps (e.g., tert-butyl ester formation) to predict activation energies .
- Machine learning : Algorithms correlate substituent effects (e.g., Hammett σ values) with reaction yields .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
